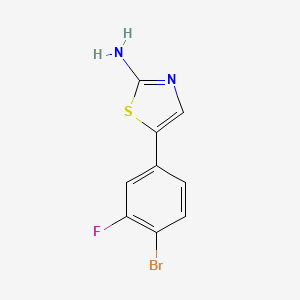
(R)-1-(2-Bromo-3-chlorophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Bromo-3-chlorophenyl)ethanamine is a chiral amine compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-3-chlorophenyl)ethanamine typically involves the following steps:
Bromination and Chlorination: The starting material, 2-phenylethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 3 positions of the phenyl ring, respectively.
Resolution of Enantiomers: The racemic mixture of 1-(2-Bromo-3-chlorophenyl)ethanamine is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-3-chlorophenyl)ethanamine may involve large-scale bromination and chlorination reactions followed by enantiomeric resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: ®-1-(2-Bromo-3-chlorophenyl)ethanamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted ethanamines or phenyl derivatives.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines or fully reduced ethanamines.
Applications De Recherche Scientifique
®-1-(2-Bromo-3-chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ®-1-(2-Bromo-3-chlorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-3-chlorophenyl)ethanamine: The racemic mixture of the compound.
1-(2-Bromo-4-chlorophenyl)ethanamine: A positional isomer with the chlorine atom at the 4 position.
1-(2-Bromo-3-fluorophenyl)ethanamine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
®-1-(2-Bromo-3-chlorophenyl)ethanamine is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the phenyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 |
Clé InChI |
DPMLEWBBBYUVFF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C(=CC=C1)Cl)Br)N |
SMILES canonique |
CC(C1=C(C(=CC=C1)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


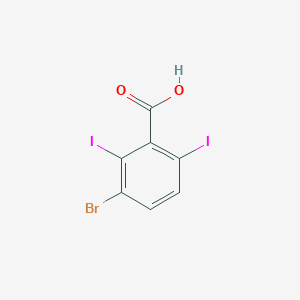
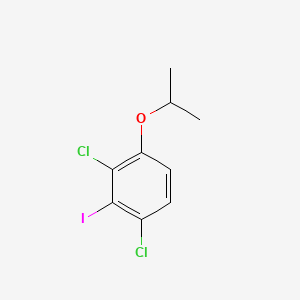

![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
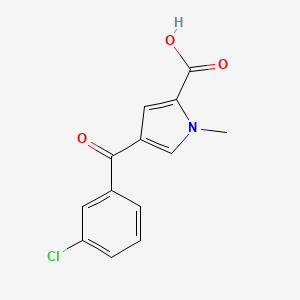
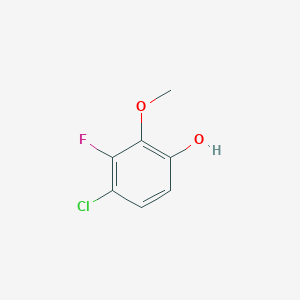
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
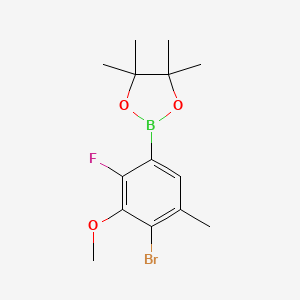
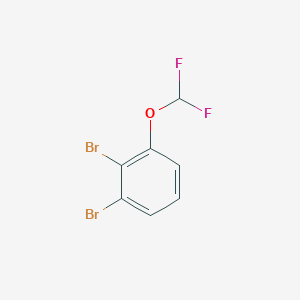

![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
